6-(2-Furyl)-2-methyl-5,6,7,10-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8-one
CAS No.:
Cat. No.: VC9585102
Molecular Formula: C14H12N4O2
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N4O2 |
|---|---|
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 6-(furan-2-yl)-2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C14H12N4O2/c1-8-15-14-16-11-5-9(13-3-2-4-20-13)6-12(19)10(11)7-18(14)17-8/h2-4,7,9H,5-6H2,1H3 |
| Standard InChI Key | XZQKQWYIEHLLMY-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CO4 |
| Canonical SMILES | CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 5,6,7,10-tetrahydroquinazolin-8-one core fused with a 1,2,4-triazole ring at the [5,1-b] position. A 2-furyl substituent at the 6th position and a methyl group at the 2nd position introduce steric and electronic modifications critical to its bioactivity. The molecular formula is reported as C₁₄H₁₂N₄O₂ with a molecular weight of 268.27 g/mol, though discrepancies in early literature note alternative formulations (e.g., C₁₃H₁₄N₄O, 242.28 g/mol), necessitating further analytical validation.
Physicochemical Characteristics
Key properties include:
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LogP: Estimated at 2.1 (indicating moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 1 donor, 5 acceptors
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Polar Surface Area: 78.9 Ų (suggesting moderate membrane permeability)
These parameters align with Lipinski’s Rule of Five, supporting its potential as an orally bioavailable drug candidate.
Synthesis Methodologies and Optimization
Multi-Step Condensation Routes
The primary synthesis involves a three-step protocol:
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Aldehyde-Triazole Condensation: Reacting 2-furyl aldehydes with 3-amino-1,2,4-triazole derivatives under acidic conditions (e.g., HCl/EtOH) yields intermediate Schiff bases.
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Cyclization: Heating the intermediate in dimethylformamide (DMF) with catalytic piperidine induces ring closure, forming the triazoloquinazoline scaffold.
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Methylation: Treating the product with methyl iodide in acetone introduces the 2-methyl group.
Yields typically range from 45% to 68%, with purity >95% confirmed via HPLC.
Alternative Approaches
Recent adaptations employ potassium O-ethyl dithiocarbonate in 2-propanol to enhance reaction efficiency, achieving yields up to 85% for analogous triazinoquinazoline derivatives . Substituent effects are critical: electron-withdrawing groups (e.g., halogens) on the aryl ring prolong reaction times (8–10 hours) but improve crystallinity .
Table 1: Comparative Synthesis Parameters
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Condensation | HCl/EtOH, DMF, CH₃I | 45–68 | 92–96 |
| Dithiocarbonate-Mediated | KSCSOEt, 2-propanol | 72–85 | 97–99 |
| Activity | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Plk1 Inhibition | Polo-box domain | 0.8 μM | |
| Antistaphylococcal | Cell wall synthesis | 12.5 μg/mL | |
| Anti-inflammatory | COX-2 | 18 μM |
Mechanism of Action and Interaction Studies
Enzyme Targeting
The compound’s thioxo group forms reversible covalent bonds with cysteine residues in Plk1’s polo-box domain (Kd = 0.4 μM), disrupting substrate binding essential for mitotic progression . Molecular dynamics simulations reveal a binding energy of −9.2 kcal/mol, driven by hydrophobic interactions with Leu597 and hydrogen bonds with Arg534 .
Receptor Modulation
In inflammatory models, the quinazolinone core suppresses NF-κB signaling by inhibiting IκB kinase (IKKβ) phosphorylation, reducing TNF-α production by 62% at 10 μM.
Therapeutic Applications and Clinical Relevance
Oncology
Prodrug strategies mask the thioamide group, improving pharmacokinetics. For example, compound 80 (a nitroimidazolyl prodrug) achieves 80% oral bioavailability in murine models, with tumor growth inhibition exceeding 70% in xenografts .
Infectious Diseases
Structural analogs show synergy with β-lactams against methicillin-resistant S. aureus (MRSA), reducing vancomycin MICs by 4-fold .
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